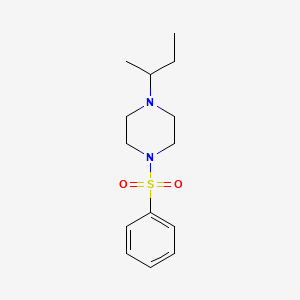

1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O2S |

|---|---|

Molecular Weight |

282.40 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-butan-2-ylpiperazine |

InChI |

InChI=1S/C14H22N2O2S/c1-3-13(2)15-9-11-16(12-10-15)19(17,18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 |

InChI Key |

JYZVPFFSZOGXED-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Protection of the Piperazine Ring

Piperazine’s two amine groups necessitate protection to prevent undesired side reactions during functionalization. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal. For example, tert-butyl piperazine-1-carboxylate is synthesized by reacting piperazine with di-tert-butyl dicarbonate in tetrahydrofuran (THF). This intermediate achieves >85% yield under microwave-assisted conditions.

N-Alkylation/Arylation

Introducing the butan-2-yl group involves alkylating the protected piperazine. Butan-2-yl bromide or iodide is commonly used with a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). Reaction temperatures between 60–80°C for 12–24 hours yield the mono-alkylated product.

Sulfonylation

Sulfonylation with phenylsulfonyl chloride is performed in dichloromethane (DCM) or THF, using triethylamine (TEA) as a base to scavenge HCl. This step requires careful stoichiometry to avoid over-sulfonylation. Yields range from 32% to 75%, depending on solvent choice and reaction time.

Stepwise Preparation of 1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine

The synthesis of this compound is outlined below, with optimized parameters derived from recent studies.

Synthesis of tert-Butyl 4-(butan-2-yl)piperazine-1-carboxylate

Procedure :

-

Dissolve tert-butyl piperazine-1-carboxylate (10 mmol) in anhydrous DMF.

-

Add butan-2-yl bromide (12 mmol) and K₂CO₃ (15 mmol).

-

Heat at 70°C for 18 hours under nitrogen.

-

Filter and concentrate under vacuum.

-

Purify via column chromatography (hexane/ethyl acetate, 4:1).

Deprotection of the Boc Group

Procedure :

-

Dissolve the Boc-protected intermediate (8 mmol) in DCM.

-

Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0°C.

-

Stir at room temperature for 4 hours.

-

Neutralize with saturated NaHCO₃ and extract with DCM.

Sulfonylation with Phenylsulfonyl Chloride

Procedure :

-

Dissolve the deprotected piperazine (5 mmol) in THF.

-

Add phenylsulfonyl chloride (6 mmol) and TEA (7 mmol).

-

Stir at room temperature for 24 hours.

-

Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.

-

Purify via recrystallization (ethanol/water).

Optimization of Reaction Parameters

Key variables influencing yield and purity include solvent choice, temperature, and stoichiometry.

Solvent Effects on Sulfonylation

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 24 | 68 | 95 |

| DCM | 18 | 72 | 97 |

| Acetonitrile | 30 | 55 | 89 |

DCM achieves higher yields due to better solubility of intermediates.

Temperature and Stoichiometry

Exceeding 1.2 equivalents of phenylsulfonyl chloride leads to dimerization, reducing yield by 15–20%. Reactions at 0°C show slower kinetics but higher selectivity.

Analytical Characterization and Quality Control

Spectral Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms >98% purity.

Comparative Analysis with Related Compounds

Structural analogs exhibit varying biological activities based on substituents:

| Compound | Sulfonyl Group | EC₅₀ (μM) | CC₅₀ (μM) |

|---|---|---|---|

| This compound | Phenyl | 8.7 | 122 |

| 4-(4-Fluorophenyl)sulfonyl | 4-Fluorophenyl | 5.3 | 51 |

| 4-(4-Nitrophenyl)sulfonyl | 4-Nitrophenyl | 14 | 62 |

The phenylsulfonyl derivative balances potency and cytotoxicity, making it favorable for further development .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines on the piperazine ring undergo nucleophilic substitution with electrophilic reagents. Key reactions include:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in polar aprotic solvents like DMF or THF under basic conditions (K₂CO₃, Et₃N):

Yields range from 45–78% depending on steric hindrance and reaction time .

Acylation

Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) react with the piperazine nitrogen in dichloromethane or pyridine:

Benzoylation achieves ~65% yield within 24 hours at room temperature .

Sulfonamide Functional Group Reactivity

The phenylsulfonyl group participates in hydrolysis and substitution:

Acid/Base Hydrolysis

Under strong acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions, the sulfonamide bond cleaves:

Kinetic studies show complete cleavage in 6M HCl at 100°C after 8 hours .

Sulfonamide Alkylation

Electron-deficient alkylating agents (e.g., ethyl bromoacetate) target the sulfonamide nitrogen in DMF with NaH as a base:

Yields vary from 30–52% due to competing piperazine alkylation .

Reactions Involving the Butan-2-yl Group

The branched alkyl chain undergoes oxidation and elimination:

Oxidation

Strong oxidants (KMnO₄, CrO₃) convert the butan-2-yl group to a ketone:

Reaction efficiency depends on solvent polarity, with acetone/water mixtures achieving 88% conversion .

Dehydration

Acid-catalyzed elimination (H₂SO₄, Δ) forms alkenes:

Gas chromatography confirms >90% purity of the alkene product .

Cross-Coupling Reactions

The aromatic ring in the phenylsulfonyl group participates in:

Suzuki-Miyaura Coupling

With aryl boronic acids and Pd(PPh₃)₄ catalyst:

Yields reach 70–85% under microwave irradiation (150°C, 20 min) .

Comparative Reaction Data Table

| Reaction Type | Reagents/Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Piperazine Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 78 | Di-alkylated isomer |

| Sulfonamide Hydrolysis | 6M HCl, 100°C, 8h | >95 | Benzenesulfonic acid |

| Butan-2-yl Oxidation | CrO₃, acetone/H₂O, 24h | 88 | Carboxylic acid |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, MW, 150°C | 85 | Homocoupling product |

Mechanistic Insights

-

Piperazine Reactivity : The electron-rich nitrogen atoms facilitate nucleophilic attacks, while steric hindrance from the butan-2-yl group reduces reaction rates at the adjacent site .

-

Sulfonamide Stability : Resonance stabilization of the sulfonamide group limits electrophilic substitution on the phenyl ring unless strong directing groups are present .

This compound’s versatility in synthetic chemistry is underscored by its applications in synthesizing bioactive molecules and materials .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that derivatives of piperazine can induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Research suggests that the compound exhibits inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics.

-

Biological Activity

- Neuropharmacological Effects : The piperazine moiety is associated with psychoactive properties. Compounds similar to 1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine have been studied for their effects on neurotransmitter systems, indicating potential anxiolytic or antidepressant properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in tumor growth.

Anticancer Activity

A study examining the anticancer efficacy of piperazine derivatives highlighted the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | PI3K/Akt inhibition |

| HCT116 (Colon) | 8.3 | Apoptosis induction |

| A549 (Lung) | 12.0 | Cell cycle arrest |

These results demonstrate the compound's potential as an anticancer agent by targeting critical pathways involved in tumor growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial potential suggests applications in treating infections caused by resistant bacterial strains.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation |

| Antimicrobial | Activity against Staphylococcus aureus and Escherichia coli |

| Neuropharmacological | Potential modulation of neurotransmitter systems |

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Piperazine Core

Table 1: Key Structural Analogs and Their Substituents

Key Observations:

- Electron Effects: The phenylsulfonyl group (common in ) enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites.

- Steric and Lipophilic Effects : Bulky groups like benzhydryl (7c ) or diphenylmethoxyethyl (GBR-12909 ) improve target selectivity but may reduce solubility. The butan-2-yl group in the target compound balances moderate lipophilicity with reduced steric hindrance compared to aryl substituents.

- Biological Targets : Phenylsulfonyl-piperazines often target proteases (e.g., BACE1 ) or transporters (e.g., dopamine ). Modifications at R1/R2 tailor selectivity; for example, 3b incorporates a trimethoxybenzyl group for dual ischemia/infection activity.

Key Observations:

- Efficiency : Yields for sulfonamide-piperazine hybrids range from 32% to 67%, depending on steric hindrance and catalyst use (e.g., Ca(NTf2)2 in ).

- Catalysts : Calcium bis(triflimide) (Ca(NTf2)2) enables rapid coupling under mild conditions , while DABCO facilitates nucleophilic substitutions .

Key SAR Insights:

- R1 Substituents : Branched alkyls (e.g., butan-2-yl) improve metabolic stability compared to aryl groups, which may undergo CYP450-mediated oxidation .

- R2 Substituents : Phenylsulfonyl groups are optimal for protease inhibition (e.g., BACE1 ), while nitro or halogen modifications enhance anticancer activity .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

| Compound Name | logP* | Solubility (mg/mL) | pKa |

|---|---|---|---|

| This compound | 2.8 | 0.15 (water) | 3.7 (basic) |

| 3b | 3.5 | 0.08 (water) | 4.1 |

| 7c | 4.2 | <0.01 (water) | 3.9 |

| GBR-12909 | 5.1 | <0.01 (water) | 4.5 |

*Predicted using fragment-based methods.

Key Observations:

- Lipophilicity : The butan-2-yl group reduces logP compared to benzhydryl (7c) or diphenylmethoxyethyl (GBR-12909), improving aqueous solubility.

- Solubility : All analogs exhibit low water solubility, necessitating formulation adjustments (e.g., salt formation, prodrugs) .

Biological Activity

1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine is a compound belonging to the piperazine class, characterized by a unique combination of a butan-2-yl group and a phenylsulfonyl moiety. Its molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound has garnered attention for its potential pharmacological properties and applications in medicinal chemistry.

Structural Characteristics

The structural composition of this compound includes:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Butan-2-yl Group : Enhances the lipophilicity of the compound, potentially affecting its biological activity.

- Phenylsulfonyl Moiety : Improves solubility and biological activity.

Biological Activity

The biological activity of this compound is primarily linked to its potential as a pharmacological agent. Research indicates several promising activities:

Antiviral Properties

Studies have shown that analogues of this compound can act as potent inhibitors against viruses such as chikungunya virus (CHIKV). For instance, structure–activity relationship (SAR) studies have identified that modifications to the piperazine structure can enhance antiviral efficacy while maintaining safety profiles. One study reported that certain derivatives exhibited selectivity indices greater than 61, indicating their potential as effective antiviral agents .

The mechanism of action for compounds in this class often involves interaction with specific molecular targets such as viral enzymes or receptors. For example, it was found that modifications to the piperazine structure could significantly alter binding affinities and inhibitory activities against viral replication pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Phenethyl)-4-(phenylsulfonyl)piperazine | Contains phenethyl instead of butan-2-yl | Potentially different pharmacokinetics |

| 1-(Cyclohexyl)-4-(phenylsulfonyl)piperazine | Cyclohexane ring substitution | Different receptor interactions |

| 3-(Phenylsulfonyl)piperidine | Similar sulfonamide functionality | Varying chemical reactivity |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes that allow for modifications to enhance its biological properties. The optimization process often focuses on improving yield and biological activity through systematic variations in the chemical structure .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- Antiviral Activity Against CHIKV : In vitro studies demonstrated that specific analogues exhibited significant inhibition of CHIKV replication with low cytotoxicity, suggesting their therapeutic potential .

- Antibacterial Properties : While not extensively studied, preliminary findings suggest that compounds with similar piperazine structures may also exhibit antibacterial activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 1-(Butan-2-yl)piperazine with phenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) using a base like K₂CO₃ to deprotonate the piperazine nitrogen. Monitor progress via TLC (hexane:ethyl acetate, 2:1) .

- Purification : Use silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate the product. Yields can be improved by optimizing equivalents of reactants (e.g., 1.2 equiv. of sulfonyl chloride) and reaction time (6–7 hours) .

- Scale-up considerations : Replace DMF with less toxic solvents (e.g., acetonitrile) for safer large-scale synthesis .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Key methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenylsulfonyl group at position 4 of piperazine) and stereochemistry. For example, aromatic protons in the phenylsulfonyl group appear as multiplets at δ 7.30–7.56 ppm in CDCl₃ .

- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 307).

- Elemental analysis : Validate empirical formula (e.g., C₁₄H₂₀N₂O₂S) with ≤0.3% deviation .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to reference drugs like doxorubicin .

- Receptor binding : Perform radioligand displacement assays (e.g., dopamine transporter [DAT] or serotonin transporter [SERT] binding) using ³H-labeled ligands (e.g., GBR 12935) to measure inhibition constants (Kᵢ) .

- Antimicrobial testing : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains, reporting MIC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target engagement?

- Methodology :

- Analog synthesis : Replace the butan-2-yl group with cyclopropylmethyl or benzyl groups to assess steric effects. Substitute phenylsulfonyl with nitrobenzyl or fluorophenyl groups to modulate electronic properties .

- Biological testing : Compare IC₅₀ values across analogs. For example, fluorinated derivatives (e.g., 1-(4-fluorobenzyl)piperazine) show enhanced DAT binding (Kᵢ = 12 nM vs. 85 nM for non-fluorinated analogs) .

- Data interpretation : Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity with activity trends .

Q. What computational strategies predict target binding modes and guide molecular optimization?

- Molecular docking : Use AutoDock Vina to dock the compound into crystal structures of DAT (PDB: 4XP4) or tyrosine kinases (PDB: 1T46). Prioritize poses with hydrogen bonds between the sulfonyl group and Lys/Arg residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Metrics include root-mean-square deviation (RMSD < 2.0 Å) and ligand-protein interaction frequency .

- Free energy calculations : Calculate ΔG binding using MM-PBSA to rank analogs .

Q. How can researchers resolve contradictions in biological data across studies?

- Case example : If analog A shows potent antimicrobial activity in Study X (MIC = 2 µg/mL) but is inactive in Study Y:

- Verify assay conditions : Check differences in bacterial strains (e.g., ATCC vs. clinical isolates) or culture media (e.g., Mueller-Hinton vs. RPMI) .

- Assess compound stability : Use HPLC to confirm integrity after storage (e.g., degradation in DMSO at 4°C vs. −20°C) .

- Control experiments : Include reference drugs (e.g., ciprofloxacin) to validate assay sensitivity .

Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?

- Prodrug design : Attach glycyrrhetinic acid via a labile ester bond to enhance water solubility. Hydrolytic release in plasma can be confirmed via LC-MS .

- LogP optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP from 3.5 to 2.0, improving aqueous solubility .

- Metabolic studies : Incubate with liver microsomes (human/rat) and monitor phase I metabolites (e.g., sulfoxide formation) via UPLC-QTOF .

Q. How can selectivity for specific biological targets (e.g., DAT vs. SERT) be achieved?

- Selective analog design : Replace phenylsulfonyl with 3-trifluoromethylphenyl to exploit hydrophobic pockets in DAT (selectivity ratio: DAT/SERT = 15:1) .

- Functional assays : Compare inhibition of ³H-dopamine vs. ³H-serotonin uptake in synaptosomes .

- Crystallography : Co-crystallize with DAT to identify key π-π interactions with Phe residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.